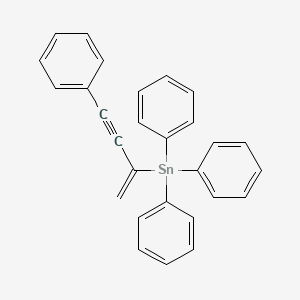![molecular formula C27H33OP B12614436 Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane CAS No. 918962-29-5](/img/structure/B12614436.png)
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is a chemical compound with a complex structure that includes a phosphorus atom bonded to three 2-(propan-2-yl)phenyl groups and an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 2-(propan-2-yl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is allowed to warm to room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological phosphorus-containing compounds.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal ions, and the pathways involved are typically related to catalytic processes in organic synthesis.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is unique due to the presence of the 2-(propan-2-yl)phenyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
918962-29-5 |
|---|---|
分子式 |
C27H33OP |
分子量 |
404.5 g/mol |
IUPAC名 |
1-bis(2-propan-2-ylphenyl)phosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C27H33OP/c1-19(2)22-13-7-10-16-25(22)29(28,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 |
InChIキー |
DIXXXRCMJMAZAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1P(=O)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



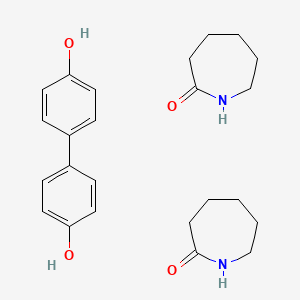
amino}oxidanide](/img/structure/B12614371.png)
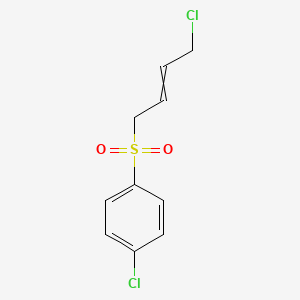
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)

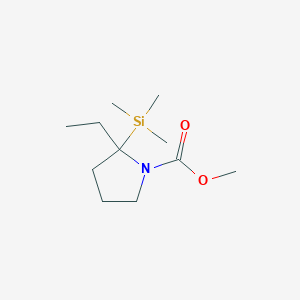
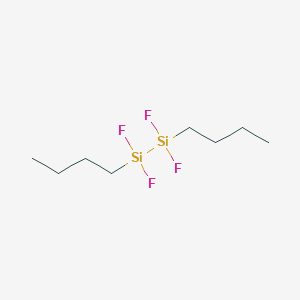
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
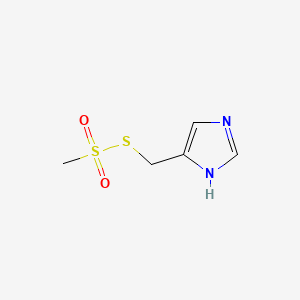

![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
